N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring two distinct substituents:
- A 4-ethylphenyl group attached to the amide nitrogen.
- A 4-fluorobenzenesulfonyl group on the piperidine nitrogen.
This structure combines aryl, sulfonyl, and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The fluorine atom enhances lipophilicity and metabolic stability, while the sulfonyl group may contribute to hydrogen bonding or electrostatic interactions in biological systems.
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-2-15-3-7-18(8-4-15)22-20(24)16-11-13-23(14-12-16)27(25,26)19-9-5-17(21)6-10-19/h3-10,16H,2,11-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYHVVGCFVOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Ethyl and Fluoro Substitutions: The ethyl and fluoro groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Therapeutic Potential
N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders.
- Case Study: Inhibition of Cancer Cell Proliferation
Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of piperidine have been documented to inhibit the growth of breast cancer cells by targeting specific signaling pathways .
This compound has been used in biological studies to elucidate its interaction with various cellular pathways.
- Example: Interaction with Protein Targets
Studies have shown that compounds with similar piperidine structures can modulate the activity of proteins involved in cell signaling. This modulation can lead to altered cellular responses, providing insights into potential therapeutic applications .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Piperidine Ring : Starting from commercially available piperidine derivatives.
- Sulfonation Reaction : Introduction of the sulfonyl group using appropriate reagents.
- Carboxamide Formation : Final coupling reactions to form the carboxamide linkage.
These steps require careful optimization to ensure high yields and purity .
Material Science Applications
Beyond medicinal chemistry, this compound's unique structural features make it suitable for material science applications.
- Development of Novel Materials
The compound's ability to form stable complexes with metals or other organic molecules can be exploited in creating advanced materials for electronics or catalysis .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for cancer and neurodegenerative diseases | Inhibition of cancer cell proliferation |
| Biological Studies | Interaction studies with cellular pathways | Modulation of protein targets |
| Material Science | Development of novel materials | Creation of stable complexes for electronics |
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound could modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Piperidine-4-carboxamide Derivatives
Key Observations :
- The target compound uniquely combines a 4-ethylphenyl amide and a sulfonyl group , distinguishing it from analogs with benzyl, naphthyl, or piperazine-based substituents.
- The sulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to formyl or alkyl groups in analogs .
- Piperidine rings (6-membered) in the target compound offer different conformational flexibility compared to piperazine (7-membered) derivatives .
Key Observations :
- Coupling methods (e.g., HATU vs. chloroformate) influence reaction efficiency and scalability.
Table 3: Property Comparison
Research Implications
- Target Selectivity : The 4-ethylphenyl group may confer selectivity toward aryl hydrocarbon receptor (AhR) pathways, as seen in similar carboxamides .
- Sulfonyl Advantage : The 4-fluorobenzenesulfonyl group could inhibit soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptors (PPARs), as suggested by analogs in .
- Synthetic Challenges : Sulfonylation steps may require stringent anhydrous conditions, contrasting with carboxamide syntheses using chloroformates .
Biological Activity
N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethylphenyl group and a fluorobenzenesulfonyl moiety. The general structure can be represented as follows:
Key Structural Components
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Ethylphenyl Group : Enhances lipophilicity and may influence receptor binding.
- Fluorobenzenesulfonyl Group : Potentially increases biological activity through specific interactions with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is hypothesized to act as an inhibitor of certain enzymatic pathways, potentially modulating neurotransmitter systems or other cellular processes.
Potential Targets:
- Enzymatic Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence central nervous system (CNS) activity.
Case Studies and Research Findings
-
Inhibition Studies :
- A study evaluating various piperidine derivatives found that compounds similar to this compound exhibited significant inhibitory effects on target enzymes, with IC50 values in low micromolar ranges. For instance, derivatives demonstrated competitive inhibition against Agaricus bisporus tyrosinase, suggesting potential applications in dermatological treatments .
- Cytotoxicity Assessment :
- Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Enzyme inhibitor |
| 4-(4-Fluorobenzyl)piperazine derivative | Structure | 0.18 | Antimelanogenic |
| Other piperidine derivatives | Various | Low micromolar | Enzyme inhibitors |
Q & A
Q. What are the key synthetic pathways for N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperidine-4-carboxamide core. Critical steps include sulfonylation of the piperidine nitrogen with 4-fluorobenzenesulfonyl chloride and subsequent coupling with 4-ethylphenylamine. Optimization requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Temperature : Sulfonylation proceeds efficiently at 0–5°C to minimize side reactions .
- Catalysts : Triethylamine or DMAP can enhance coupling efficiency .
Purity is monitored via TLC or HPLC, with final purification using column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural validation relies on:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorobenzenesulfonyl and ethylphenyl groups) .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated vs. observed m/z) .
- Elemental analysis : Matches experimental C/H/N/S percentages with theoretical values .
Purity is assessed via HPLC (>95% purity threshold) and melting point consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?
SAR studies focus on modifying the fluorobenzenesulfonyl and ethylphenyl groups to enhance target binding. For example:
- Fluorine positioning : Para-fluorine on the benzenesulfonyl group improves electronegativity, enhancing hydrogen bonding with enzyme active sites .
- Piperidine substitution : Introducing methyl groups at the piperidine 3-position may reduce metabolic instability .
- Ethylphenyl modifications : Replacing ethyl with electron-withdrawing groups (e.g., chloro) could modulate lipophilicity and bioavailability .
Docking simulations and enzymatic assays (e.g., IC measurements) validate these hypotheses .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?
Discrepancies often arise from bioavailability or metabolite interference. Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .
- Metabolite identification : Use LC-MS to detect active/inactive metabolites that may alter in vivo efficacy .
- Dose-response alignment : Ensure in vivo dosing matches in vitro effective concentrations, accounting for plasma protein binding .
Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) can confirm target engagement .
Q. How can metabolic stability and pharmacokinetic properties be assessed during preclinical development?
Key methodologies include:
- Hepatic microsome assays : Incubate the compound with liver microsomes to estimate metabolic clearance rates .
- CYP450 inhibition screening : Identify potential drug-drug interactions using fluorogenic substrates .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption and blood-brain barrier penetration .
- Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time curves to estimate AUC and .
Q. Notes on Evidence Utilization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
